![molecular formula C17H18N2O6S2 B241139 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B241139.png)
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as PMX-205 and is a sulfonamide-based compound that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The exact mechanism of action of PMX-205 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and immune system activation.
Biochemical and Physiological Effects
Studies have shown that PMX-205 has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines, such as IL-10. Additionally, PMX-205 has been shown to reduce the activity of immune cells, such as T-cells and B-cells, which play a critical role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
PMX-205 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of PMX-205 is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on PMX-205. One area of interest is the development of new formulations or delivery methods that can increase the compound's half-life and improve its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of PMX-205 and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of PMX-205 in humans.
Synthesemethoden
The synthesis of PMX-205 involves the reaction of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-methylbenzenesulfonamide and N-phenyl-4-methylbenzenesulfonamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
PMX-205 has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C17H18N2O6S2 |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-methoxy-N-methyl-N-phenyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O6S2/c1-18(13-6-4-3-5-7-13)27(23,24)16-12-14(8-9-15(16)25-2)19-17(20)10-11-26(19,21)22/h3-9,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
CLLLZDAINXOCGO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.